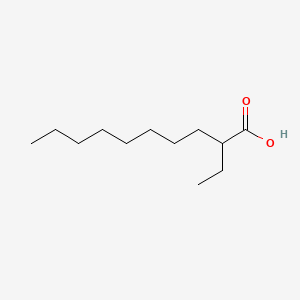

2-Ethyldecanoic acid

Description

Properties

IUPAC Name |

2-ethyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11(4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZIPMQUKSTHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881260 | |

| Record name | 2-ethyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2874-76-2 | |

| Record name | 2-Ethyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2874-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002874762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Esterification and Hydrolysis

Esterification of decanoic acid derivatives with ethanol, followed by hydrolysis, offers another pathway. A reported method for methyl decanoate synthesis employs sulfuric acid (94 mmol) in acetonitrile at 80–85°C for 16–18 hours, achieving 97–99% yield. Adapting this protocol:

- Esterification :

$$

\text{Decanoic acid} + \text{Ethanol} \xrightarrow{\text{H₂SO₄, 85°C}} \text{Ethyl decanoate} + \text{H₂O}

$$ - Branch Introduction : Ethylation at the α-position via Grignard reaction:

$$

\text{Ethyl decanoate} + \text{CH₃CH₂MgBr} \rightarrow \text{2-Ethyl-decanoate ester}

$$ - Hydrolysis :

$$

\text{2-Ethyl-decanoate ester} \xrightarrow{\text{NaOH}} \text{2-Ethyldecanoic acid} + \text{Ethanol}

$$

Critical challenges include controlling regioselectivity during ethylation and optimizing hydrolysis conditions to prevent decarboxylation.

Biocatalytic and Fermentative Methods

Engineered Methyltransferases for Asymmetric Alkylation

Recent advances in enzyme engineering enable the asymmetric alkylation of α-keto acids. A study demonstrated the use of engineered methyltransferases (e.g., SgvM variant) to catalyze the alkylation of α-keto decanoic acid with ethyl donors. The enzyme’s active site was modified to accommodate larger substrates, achieving enantioselective ethylation:

$$

\text{α-Keto decanoic acid} + \text{Ethyl donor} \xrightarrow{\text{SgvM variant}} \text{(R)-2-Ethyldecanoic acid}

$$

| Parameter | Value |

|---|---|

| Enzyme | SgvM VAV mutant |

| Cofactor | S-Adenosylmethionine (SAM) |

| Temperature | 30°C |

| Yield | 85–90% (model substrates) |

This method offers superior stereocontrol compared to chemical synthesis but requires further optimization for industrial-scale production.

Metabolic Engineering via β-Oxidation Reversal

The reversal of the β-oxidation pathway (r-BOX) in engineered Escherichia coli has been exploited to synthesize medium-chain fatty acids. By overexpressing thiolase (BktB) and enoyl-CoA reductase (EgTER), carbon flux is redirected toward decanoyl-CoA, which is hydrolyzed to decanoic acid via thioesterase FadM. Introducing a branched-chain α-keto acid dehydrogenase could theoretically enable 2-ethyl branching:

$$

\text{Glycerol} \xrightarrow{\text{r-BOX}} \text{2-Ethyldecanoyl-CoA} \xrightarrow{\text{FadM}} \text{this compound}

$$

| Parameter | Value |

|---|---|

| Host Organism | E. coli BL21(DE3) |

| Carbon Source | Glycerol |

| Productivity | 0.1 g/g glycerol |

While this approach is nascent for branched-chain acids, it highlights the potential of synthetic biology for sustainable production.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Ethyldecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.

Substitution: The hydrogen atoms in the aliphatic chain can be substituted with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic medium, elevated temperatures.

Reduction: Lithium aluminum hydride, dry ether, low temperatures.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts, reflux conditions.

Substitution: Halogens (chlorine, bromine), UV light or radical initiators.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 2-Ethyldecanol.

Esterification: Ethyl 2-ethyldecanoate and other esters.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2.1. Antiseizure Activity

Research has demonstrated that medium-chain fatty acids, including decanoic acid (a related compound), exhibit anticonvulsant properties. Studies indicate that decanoic acid can act as an antagonist to AMPA receptors, which are involved in excitatory neurotransmission in the brain. This mechanism may provide a basis for its potential use in treating epilepsy, particularly in ketogenic diets designed for seizure control .

- Case Study : A study involving rat hippocampal slice models showed that decanoic acid effectively reduced excitatory synaptic currents without affecting inhibitory currents, suggesting its potential as a therapeutic agent for epilepsy management .

2.2. Metabolic Effects

Recent research has explored the metabolic effects of 2-ethyldecanoic acid in relation to dietary intake and coronary artery disease. Higher consumption of decanoic acid has been associated with lower rates of coronary artery disease in certain populations, indicating its potential role in cardiovascular health .

- Case Study : A population-based study found a significant correlation between dietary intake of decanoic acid and reduced prevalence of coronary artery disease among males and non-Hispanic white individuals .

3.1. Chemical Synthesis

This compound serves as a precursor in the synthesis of various industrial chemicals and pharmaceuticals. Its unique structure allows it to participate in reactions that produce valuable compounds.

- Example : The compound has been used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature, which facilitates the formation of stable emulsions.

3.2. Biocidal Applications

The compound has shown promise as an insecticide and repellent, particularly for indoor use. Its efficacy is attributed to its ability to disrupt the lipid membranes of pests, leading to their mortality.

- Regulatory Insights : The European Union has recognized the potential of decanoic acid as an active substance in biocidal products, supporting its use under specific conditions to ensure safety for non-professional users .

Environmental Impact

The environmental impact of this compound is an important consideration in its application as a biocidal agent. Research indicates that it degrades rapidly in soil and does not accumulate significantly in aquatic environments, minimizing long-term ecological risks .

Mechanism of Action

The mechanism of action of 2-ethyldecanoic acid largely depends on its application. In biological systems, it may interact with cellular membranes, altering their fluidity and permeability. It can also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but its fatty acid structure suggests interactions with lipid metabolism pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-ethyldecanoic acid, differing in chain length, branching position, or functional groups:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Chain Length and Physical Properties: 2-Ethylhexanoic acid (C₈) has a shorter chain, resulting in lower viscosity and higher solubility in polar solvents compared to this compound (C₁₂) . 2-Ethyloctadecanoic acid (C₂₀) exhibits higher hydrophobicity, making it suitable for long-chain surfactant applications .

Functional Group Differences: Ethyl decanoate, an ester derivative of decanoic acid, lacks the carboxylic acid group, reducing its reactivity but enhancing volatility for use in fragrances .

Biological and Industrial Relevance: this compound’s corrosion inhibition is unique among these analogues, attributed to its ability to form protective films on metal surfaces . 2-Ethylhexanoic acid is widely used in PVC plasticizers due to its lower cost and compatibility with polymers .

Biological Activity

2-Ethyldecanoic acid, a medium-chain fatty acid (MCFA), is a branched-chain fatty acid derivative of decanoic acid. Its structure includes an ethyl group at the second carbon of the decanoic acid backbone, which influences its biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in metabolic disorders and neurological conditions.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that fatty acids with similar structures can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest efficacy against several strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 0.125 |

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Candida albicans | 0.5 |

These findings indicate that this compound could be a valuable agent in developing natural antimicrobial treatments .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of decanoic acid derivatives, including this compound. It is suggested that these compounds may enhance neuronal energy metabolism and exhibit anti-inflammatory properties, potentially benefiting conditions such as Alzheimer's disease (AD). Research indicates that supplementation can improve cognitive function and delay the progression of neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Excitatory Neurotransmission : Similar to decanoic acid, this compound may act as a non-competitive antagonist at AMPA receptors, thus modulating excitatory neurotransmission in the brain .

- Energy Metabolism Modulation : It has been shown to stimulate glycolysis in neuronal cells, leading to increased lactate production, which serves as an energy source for neurons .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various fatty acids demonstrated that this compound exhibited significant inhibition against pathogenic bacteria and fungi. The results indicated that fatty acids with branched structures may enhance antimicrobial potency compared to their linear counterparts .

Q & A

Q. How can mechanistic studies elucidate the role of this compound in plant defense systems?

- Methodological Answer : Conduct gene expression profiling (e.g., RNA-seq) on Difengpi tissues treated with abiotic stressors to identify biosynthetic pathways linked to this compound production. Pair this with metabolomic profiling (LC-MS/MS) to correlate compound levels with defense markers. ’s clustered data analysis framework (Table 1) can guide statistical interpretation of multi-omics datasets .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. negligible activity) for this compound?

- Methodological Answer : Perform dose-response assays across multiple microbial strains with standardized inoculum sizes and growth media. Use negative controls (solvent-only) and positive controls (known antimicrobials). Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for strain-specific variability. recommends iterative re-evaluation of experimental conditions to identify confounding factors like impurity interference .

Q. What methodologies assess the ecological persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use OECD Test Guidelines 305 (bioconcentration in fish) to measure log Kow (octanol-water partition coefficient). Model environmental fate using EPI Suite software, validated against experimental half-life data from soil/water microcosm studies. highlights analogous methods for perfluoroalkyl substances, adaptable to branched-chain fatty acids .

Q. How to design a study investigating structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with modified alkyl chain lengths or substituents. Test bioactivity in cell-based assays (e.g., cytotoxicity, enzyme inhibition) and correlate results with computational models (e.g., molecular docking, QSAR). ’s hierarchical decomposition approach can structure sub-questions, such as optimizing synthetic routes or validating docking scores .

Data Integrity & Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in in vitro studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R², RMSE). mandates transparent documentation of statistical software (e.g., GraphPad Prism, R) and version numbers for reproducibility .

Q. How to validate the purity of this compound in compliance with analytical chemistry standards?

Q. What ethical and safety protocols are critical when handling this compound in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.